Cariprazin

Übersicht

Beschreibung

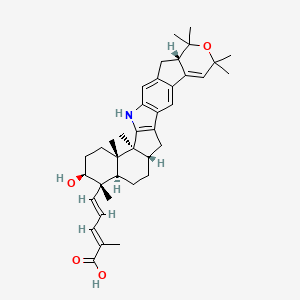

Cariprazine is an atypical antipsychotic developed by Gedeon Richter. It is primarily used in the treatment of schizophrenia, bipolar mania, bipolar depression, and major depressive disorder . Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and also interacts with serotonin receptors .

Wissenschaftliche Forschungsanwendungen

Cariprazin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird wegen seiner einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung von Antipsychotika verwendet.

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch partielle Agonismus an Dopamin-D2- und D3-Rezeptoren aus, mit einer höheren Affinität für D3-Rezeptoren . Es wirkt auch als partieller Agonist an Serotonin-5-HT1A-Rezeptoren und als Antagonist an Serotonin-5-HT2A-Rezeptoren . Dieses einzigartige Rezeptorprofil trägt zur Modulation der Neurotransmitteraktivität bei und lindert so die Symptome psychiatrischer Erkrankungen .

Wirkmechanismus

Target of Action

Cariprazine is an atypical antipsychotic agent that primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . Among these, cariprazine’s most salient feature is its preference for D3 receptors, with its D3 binding affinity being higher than dopamine’s affinity for this receptor .

Mode of Action

Cariprazine functions as a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors . At physiological doses, cariprazine can cause a unique D3 blockade, unlike other second-generation antipsychotics whose D3-binding properties are reversible by dopamine .

Biochemical Pathways

D3 receptors can be found in different areas of the brain, such as the hypothalamus, limbic areas, the ventral tegmental area, and the cerebral cortex . D3 partial agonism in the cortex may improve negative symptoms and cognitive deficits among patients with schizophrenia . Although the mechanism is largely unclear, it has been hypothesized that there is an over-expression of D3 receptors on dopaminergic neurons (autoreceptors) projecting from the ventral tegmental area to the prefrontal cortex leading to dopaminergic hypofunction . The partial agonism effect of cariprazine may therefore reverse this inhibition and thus lead to normalization of dopamine release within the prefrontal cortex .

Pharmacokinetics

Cariprazine is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . Administration of a single dose of cariprazine results in peak plasma concentration within 3–6 hours . The mean half-life for cariprazine is 2 - 5 days over a dose range of 1.5 - 12.5 mg . Cariprazine produces two clinically relevant metabolites: desmethyl-cariprazine and didesmethyl-cariprazine, the latter having a longer half-life than cariprazine . Exposure to didesmethyl-cariprazine exceeded that of the parent drug .

Result of Action

Cariprazine is used to treat schizophrenia, bipolar mania, bipolar depression, and major depression as an add-on . It has been found to be effective in the treatment of both positive and negative symptoms of schizophrenia, as well as in the treatment of bipolar disorder and depression . Additionally, cariprazine has been found to be safe and well-tolerated with minimal side effects and a low risk of metabolic syndrome and weight gain .

Action Environment

The effects of cariprazine can be influenced by several factors such as the severity of symptoms, the setting of treatment (community/inpatients), and patient characteristics, for example, BMI (higher BMI usually requires longer periods to achieve steady state and hence therapeutical levels and may require a faster titration schedule or higher initial dose, to attain an earlier achievement of the therapeutical blood concentrations) .

Biochemische Analyse

Biochemical Properties

Cariprazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . Cariprazine also exhibits moderate antagonistic properties at serotonin 5-HT2A and 5-HT2B receptors, as well as histamine H1 receptors . These interactions contribute to its therapeutic effects in treating psychiatric disorders.

Cellular Effects

Cariprazine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on dopamine D2 and D3 receptors, cariprazine modulates dopaminergic neurotransmission, which is crucial for maintaining normal cognitive and emotional functions . Additionally, cariprazine’s activity on serotonin receptors helps improve psychotic and manic symptoms while reducing the occurrence of extrapyramidal symptoms .

Molecular Mechanism

The molecular mechanism of cariprazine involves partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . Cariprazine’s high affinity for D3 receptors allows it to cause a unique D3 blockade, which is not reversible by dopamine . This blockade helps normalize dopamine release within the prefrontal cortex, improving negative symptoms and cognitive deficits in patients with schizophrenia . Cariprazine also exhibits antagonistic properties at serotonin 5-HT2A and 5-HT2B receptors, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cariprazine change over time. Cariprazine is extensively metabolized by the liver, mainly by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The parent drug and its metabolites, desmethylcariprazine and didesmethylcariprazine, contribute to its efficacy and tolerability . The extended half-life of didesmethylcariprazine is primarily responsible for later efficacy and tolerability issues .

Dosage Effects in Animal Models

The effects of cariprazine vary with different dosages in animal models. At physiological doses, cariprazine causes a unique D3 blockade, improving negative symptoms and cognitive deficits . At high doses, cariprazine may cause toxic or adverse effects . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cariprazine is involved in various metabolic pathways, primarily metabolized by cytochrome P450 3A4 and to a lesser extent by cytochrome P450 2D6 . The parent drug and its metabolites, desmethylcariprazine and didesmethylcariprazine, contribute to its therapeutic effects . These metabolites are pharmacologically equipotent to cariprazine and mediate its therapeutic effects .

Transport and Distribution

Cariprazine is transported and distributed within cells and tissues through various transporters and binding proteins. It is extensively metabolized by the liver, and its metabolites contribute to its efficacy and tolerability . The extended half-life of didesmethylcariprazine ensures prolonged therapeutic effects .

Subcellular Localization

Cariprazine’s subcellular localization is influenced by its targeting signals and post-translational modifications. It interacts with dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, which are distributed in various brain regions, including the hypothalamus, limbic areas, ventral tegmental area, and cerebral cortex . These interactions contribute to its therapeutic effects in treating psychiatric disorders.

Vorbereitungsmethoden

The synthesis of cariprazine involves several key steps:

Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce 4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexanone.

Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine.

Acylation Reaction: The final step involves an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce cariprazine.

This method is efficient, uses readily available raw materials, and is suitable for industrial production .

Analyse Chemischer Reaktionen

Cariprazin durchläuft verschiedene chemische Reaktionen:

Oxidation: This compound kann oxidiert werden, um Desmethyl-Cariprazin und Didesmethyl-Cariprazin zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Piperazinrings.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Desmethyl-Cariprazin und Didesmethyl-Cariprazin .

Vergleich Mit ähnlichen Verbindungen

Cariprazin wird oft mit anderen atypischen Antipsychotika wie Aripiprazol und Brexpiprazol verglichen . Während alle drei Verbindungen als partielle Agonisten an Dopaminrezeptoren wirken, hat this compound eine höhere Affinität für D3-Rezeptoren, was zu seiner einzigartigen Wirksamkeit bei der Behandlung negativer Symptome von Schizophrenie beitragen kann . Zusätzlich hat this compound ein eigenes Stoffwechselprofil, das aktive Metaboliten wie Desmethyl-Cariprazin und Didesmethyl-Cariprazin erzeugt .

Ähnliche Verbindungen umfassen:

- Aripiprazol

- Brexpiprazol

- Risperidon

- Olanzapin

Die einzigartige Rezeptoraffinität und das Stoffwechselprofil von this compound machen es zu einer wertvollen Option bei der Behandlung psychiatrischer Erkrankungen .

Eigenschaften

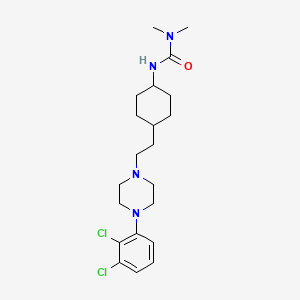

IUPAC Name |

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWSJANDNDDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232867 | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While recent research points to the involvement of multiple neurotransmitters in the development and maintenance of schizophrenia and bipolar disorders, the dopamine hypothesis has been and continues to be a key theory in understanding the pathophysiology of these psychiatric disorders. Dopamine is a neurotransmitter that plays several important roles in cells, and most importantly, it is a crucial neurotransmitter involved in reward processing and motivation. The nigrostriatal, mesolimbic, and mesocortical systems consist of dopaminergic projections. The dopamine hypothesis states that dopaminergic aberrations are observed in schizophrenia and bipolar disorders. For example, hyperactive dopamine D2 receptor activity has been associated with positive symptoms of schizophrenia, such as hallucinations and delusions. On the other hand, alterations in dopamine D3 receptors may be involved in producing negative symptoms of schizophrenia. It was stated that hyperdopaminergia, caused by elevations in D2/3 receptor availability and a hyperactive reward processing network, underlies the development of mania in bipolar disorder. The exact mechanism of action of cariprazine is not fully elucidated. Cariprazine potently binds to both of these receptors, more preferably to D3 receptors with higher affinity. Preclinical studies suggest that D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia. This unique mechanism of action differs from that of other antipsychotic agents that mostly target D2 and 5-HT2A receptors. Cariprazine is also a partial agonist at 5-HT1A receptors, an antagonist at 5-HT2B and 5-HT2A receptors, an antagonist at histamine H1 receptors. It also binds to 5-HT2C, alpha (α)-1A adrenergic, and alpha (α)-1B adrenergic receptors with low affinity., The mechanism of action of cariprazine in schizophrenia and bipolar I disorder is unknown. However, the efficacy of cariprazine could be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. Cariprazine forms two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), that have in vitro receptor binding profiles similar to the parent drug., All clinically effective antipsychotics are known to act on the dopaminergic system, and previous studies have demonstrated that repeated treatment with antipsychotics produced region-specific changes in dopamine receptor levels. Cariprazine is a dopamine D3 and D2 receptor partial agonist with preferential binding to D3 receptors. We examined the effects of chronic cariprazine administration on dopamine receptor levels. Rats were administered either vehicle or cariprazine (0.06, 0.2, or 0.6 mg/kg) for 28 days. Dopamine receptor levels were quantitated using autoradiographic assays on brain tissue sections from the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), caudate putamen (CPu), hippocampus (HIPP), olfactory tubercle (OT), and islands of Calleja (ICj). Chronic treatment with cariprazine did not alter D1 receptor levels in any brain region tested. Cariprazine increased D2 receptor levels in mPFC (27%-43%), NAc (40%-45%), medial (41%-53%) and lateral (52%-63%) CPu, and HIPP (38%). Cariprazine dose-dependently upregulated D3 receptor levels in ICj (32%-57%), OT (27%-67%), and NAc shell (31%-48%). Repeated cariprazine treatment increased D4 receptor in NAc (53%-82%), medial (54%-98%) and lateral (58%-74%) CPu, and HIPP (38%-98%). Similar to other antipsychotics, cariprazine upregulated D2 and D4 receptor levels in various brain regions. Cariprazine was unique among antipsychotics in increasing D3 receptor levels, which may support its unique psychopharmacologic properties. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

839712-12-8 | |

| Record name | Cariprazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cariprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cariprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cariprazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)

![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)

![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)